molecular formula C22H20N6O3S B465491 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-(phenylhydrazone)

1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-(phenylhydrazone)

Cat. No.: B465491
M. Wt: 448.5g/mol
InChI Key: YVWFHNQHKWBPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-(phenylhydrazone) is a complex organic compound that belongs to the class of pyrazolones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound, which includes a thiazole ring, a nitrophenyl group, and a phenylhydrazinylidene moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-(phenylhydrazone) typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Nitrophenyl Group: This step may involve a nitration reaction using concentrated nitric acid and sulfuric acid.

    Formation of the Pyrazolone Core: This can be synthesized by the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Final Coupling Reaction: The final step involves coupling the thiazole and pyrazolone intermediates under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylhydrazinylidene moiety.

    Reduction: Reduction reactions can occur at the nitrophenyl group, converting the nitro group to an amino group.

    Substitution: The compound can undergo various substitution reactions, particularly at the thiazole and pyrazolone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce an amino-substituted compound.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a drug candidate. Its various functional groups suggest it could interact with multiple biological targets.

Medicine

The compound may have potential therapeutic applications, particularly as an anti-inflammatory or anticancer agent. Further research is needed to fully understand its medicinal properties.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-(phenylhydrazone) is not well understood. it is likely to interact with various molecular targets, such as enzymes or receptors, through its multiple functional groups. The thiazole ring may interact with metal ions, while the nitrophenyl and phenylhydrazinylidene moieties may participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(4-tert-butyl-1,3-thiazol-2-yl)-5-(4-aminophenyl)-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with an amino group instead of a nitro group.

    (4Z)-2-(4-tert-butyl-1,3-thiazol-2-yl)-5-(4-methylphenyl)-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-(phenylhydrazone) makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C22H20N6O3S

Molecular Weight

448.5g/mol

IUPAC Name

2-(4-tert-butyl-1,3-thiazol-2-yl)-5-(4-nitrophenyl)-4-phenyldiazenyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H20N6O3S/c1-22(2,3)17-13-32-21(23-17)27-20(29)19(25-24-15-7-5-4-6-8-15)18(26-27)14-9-11-16(12-10-14)28(30)31/h4-13,26H,1-3H3

InChI Key

YVWFHNQHKWBPNR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CSC(=N1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=CC=C4

Origin of Product

United States

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